(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: These involve the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Cyclization reactions: These are used to form the thiazole ring, often involving the reaction of thioamides with α-haloketones.
Substitution reactions: These are employed to introduce the fluorophenyl and nitrophenyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazine moiety into a corresponding azine or other oxidized forms.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Catalysts: Such as Lewis acids for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction of the nitro group yields aniline derivatives.
Scientific Research Applications
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Thiazole derivatives: Compounds with thiazole rings that exhibit similar chemical reactivity and biological activity.
Uniqueness
(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H13FN6O3S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13FN6O3S/c1-11-17(23-22-14-7-5-13(20)6-8-14)18(27)25(24-11)19-21-16(10-30-19)12-3-2-4-15(9-12)26(28)29/h2-10,24H,1H3 |
InChI Key |
OUNCNQGATMBYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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